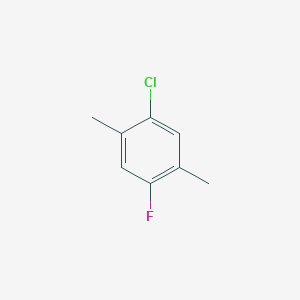

1-Chloro-4-fluoro-2,5-dimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-4-fluoro-2,5-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, and 5 are substituted with chlorine, fluorine, and two methyl groups, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluoro-2,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of 2,5-dimethylbenzene. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) for chlorination and a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas mixture for fluorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in controlled environments to ensure the safety and efficiency of the reactions. The use of continuous flow reactors and advanced separation techniques helps in achieving high yields and purity of the final product.

Analyse Chemischer Reaktionen

Nitration Reactions

Nitration typically occurs at positions activated by electron-donating groups. In 1-chloro-4-fluoro-2,5-dimethylbenzene, the methyl groups act as ortho/para directors, while chlorine and fluorine are deactivating meta directors.

Key Findings:

-

Reaction Conditions : Mixed acid (H₂SO₄/HNO₃) at controlled temperatures (0–20°C) is commonly used for nitration of similar substrates .

-

Position Selectivity : In structurally related compounds (e.g., 2-chloro-4-fluoro-1-methylbenzene), nitration occurs at position 5 (para to methyl and meta to chlorine) . For this compound, nitration is expected at position 3 (ortho to methyl at position 2) or 6 (ortho to methyl at position 5) .

-

Yield : Reported yields for analogous nitrations range from 48% to 56% under optimized conditions .

Table 1: Nitration of Halogenated Methylbenzenes

| Substrate | Nitro Position | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4-fluoro-1-methylbenzene | 5 | H₂SO₄/HNO₃, 0–20°C | 56% | |

| This compound (predicted) | 3 or 6 | H₂SO₄/HNO₃, <20°C | 48–56% |

Halogenation Reactions

Electrophilic bromination or chlorination is influenced by the directing effects of substituents. Methyl groups enhance reactivity at ortho/para positions, while halogens deactivate the ring.

Key Findings:

-

Bromination : N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–30°C selectively brominates methyl-adjacent positions. For example, bromination of 2-amino-4-(methoxycarbonyl)benzoic acid occurs at position 5 (ortho to methyl) .

-

Chlorination : Chlorine substitution is less common due to existing halogen substituents but may occur under radical initiation .

Nucleophilic Aromatic Substitution

The chlorine and fluorine atoms may undergo displacement under specific conditions, though the electron-withdrawing effects of adjacent groups limit reactivity.

Key Findings:

-

Fluorine Replacement : Fluorine in polyhalogenated aromatics can be replaced via SNAr (nucleophilic aromatic substitution) using strong bases (e.g., KF/DMSO) . For example, 2,4-dichloronitrobenzene reacts with KF to yield 3-chloro-2-fluoronitrobenzene (48% yield) .

-

Chlorine Replacement : Chlorine at position 1 may be displaced in the presence of catalytic tetramethylammonium chloride (TMAC) under ultrasonic conditions .

Key Findings:

-

No direct data exists for this compound, but analogous compounds (e.g., 3,5-dimethyl fluorobenzene) show resistance to oxidation under mild conditions .

Coupling Reactions

The chlorine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) if activated by electron-donating groups.

Key Findings:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chloro-4-fluoro-2,5-dimethylbenzene serves as an important intermediate in organic synthesis. Its derivatives are often used in the preparation of complex organic molecules.

- Synthesis of Functionalized Aromatics : The compound can be employed in the synthesis of substituted benzenes through electrophilic aromatic substitution reactions. For instance, it can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles via a one-pot synthesis strategy involving carboxylic acids and arylation reactions .

| Reaction Type | Starting Material | Product | Yield |

|---|---|---|---|

| Electrophilic Aromatic Substitution | This compound | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78% |

Pharmaceutical Applications

The compound's fluorinated structure enhances the biological activity of pharmaceutical agents. Fluorinated compounds are known for their increased metabolic stability and bioavailability.

- Drug Development : Research indicates that derivatives of this compound can lead to the development of new drugs with improved efficacy. For example, certain fluorinated compounds have been synthesized for their potential use as anti-cancer agents or anti-inflammatory drugs .

Agrochemical Applications

Fluorinated compounds play a significant role in agrochemicals due to their effectiveness as herbicides and fungicides.

- Herbicide Development : The compound can be used as a precursor in the synthesis of herbicides that target specific plant pathways. Studies have shown that fluorinated herbicides exhibit enhanced activity compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is utilized in the production of advanced materials.

- Polymer Chemistry : The compound is used in synthesizing fluorinated polymers that exhibit unique properties such as chemical resistance and thermal stability. These polymers are valuable in various applications including coatings and sealants .

| Material Type | Application | Properties |

|---|---|---|

| Fluorinated Polymers | Coatings and Sealants | Chemical resistance, thermal stability |

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of monosubstituted 1,3,4-oxadiazoles from this compound demonstrated significant improvements in yield through temperature adjustments and solvent selection. The reaction at elevated temperatures resulted in yields exceeding 90% .

Case Study 2: Agrochemical Efficacy

Research on a new herbicide derived from this compound showed that it effectively inhibited weed growth while being less harmful to crops compared to traditional herbicides. This was attributed to its selective action on specific plant receptors .

Wirkmechanismus

The mechanism of action of 1-chloro-4-fluoro-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution, the compound undergoes a two-step mechanism:

Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate.

Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the substituted product.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-fluoro-2,5-dimethylbenzene can be compared with other similar compounds such as:

1-Bromo-4-fluoro-2,5-dimethylbenzene: Similar in structure but with a bromine atom instead of chlorine.

1-Chloro-2,4-difluorobenzene: Contains two fluorine atoms and one chlorine atom, differing in the position of substituents.

1-Chloro-4-fluorobenzene: Lacks the two methyl groups present in this compound

These comparisons highlight the unique substitution pattern and chemical properties of this compound, making it distinct in its reactivity and applications.

Biologische Aktivität

1-Chloro-4-fluoro-2,5-dimethylbenzene, also known as 1-chloro-4-fluoro-2,5-xylidine , is an aromatic compound with significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C8H8ClF

- Molecular Weight : 162.60 g/mol

- CAS Number : 1746-01-0

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that its halogen substituents (chlorine and fluorine) enhance its lipophilicity and reactivity, allowing it to modulate biological pathways effectively.

Biological Activities

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of benzene compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. In one study, a related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating its potential as an anticancer agent .

- Inhibition of Enzymatic Activity :

- Reproductive Toxicity :

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several benzene derivatives, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 25.72 ± 3.95 | MCF |

| Compound B | 45.2 ± 13.0 | U87 Glioblastoma |

Case Study 2: Enzyme Inhibition

Research on enzyme inhibitors revealed that certain derivatives could effectively inhibit DHODH with IC50 values less than 0.03 μM against P. falciparum. This supports the hypothesis that structural modifications in chlorinated benzene derivatives can enhance their pharmacological profiles.

| Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|

| PfDHODH | <0.03 | High |

| PvDHODH | <0.03 | High |

| hDHODH | >30 | Low |

Eigenschaften

IUPAC Name |

1-chloro-4-fluoro-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUHDTYUAHHMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.